Hexanethioic Acid
Description
Historical Trajectories in Thiocarboxylic Acid Chemistry
The history of thiocarboxylic acid chemistry dates back to the mid-19th century, with the first documented synthesis of a thiocarboxylic acid, thioacetic acid, by August Kekulé in 1854. chemicalbook.com. This discovery marked the initial exploration into the unique properties and reactivity of compounds containing a thiol group (-SH) directly bonded to a carbonyl carbon. Early investigations focused on understanding their synthesis, stability, and fundamental chemical behavior in comparison to their oxygen analogues, the carboxylic acids.
Thiocarboxylic acids are typically synthesized through methods such as the salt metathesis reaction of an acid chloride with a hydrosulfide (B80085) salt, for instance, the conversion of benzoyl chloride to thiobenzoic acid using potassium hydrosulfide nih.gov. Another common route involves the alkylation of an alkali metal salt of a thiocarboxylic acid to yield thioesters thegoodscentscompany.com. The distinct reactivity of the sulfur atom, including its ability to stabilize adjacent charges, has been a subject of academic interest, leading to the development of specific reactions like thiophilic addition of nucleophiles neobioscience.com.
Contemporary Significance in Chemical Research
In contemporary chemical research, thiocarboxylic acids, including Hexanethioic Acid as a representative, hold significant academic and synthetic importance across various fields. Their unique chemical properties, particularly their enhanced acidity compared to analogous carboxylic acids, make them valuable reagents and intermediates. For example, thiobenzoic acid has a pKa of 2.48, significantly lower than benzoic acid's pKa of 4.20, and thioacetic acid has a pKa near 3.4 compared to acetic acid's 4.72 nih.gov. This increased acidity influences their reactivity and makes them more prone to ionization at neutral pH nih.gov.
A notable area of contemporary significance is their role in natural product chemistry and drug discovery. Historically considered rare in nature, recent research has revealed that the biosynthetic components for producing thiocarboxylic acids are widespread in bacteria, suggesting they are an underexplored family of natural products nih.govuni.lu. For instance, studies have identified thioplatensimycin (thioPTM) and thioplatencin (thioPTN) as thiocarboxylic acid congeners of the known antibacterial natural products platensimycin (B21506) (PTM) and platencin (B21511) (PTN). These thioacid versions were found to bind more favorably to their biological targets and exhibit strong antibacterial activities, highlighting their potential as "biological warheads" in the development of new drug leads uni.lu. The discovery of genetic cassettes encoding the biosynthesis of these thiocarboxylic acid motifs indicates a vast, untapped resource for novel therapeutics within bacterial genomes uni.lu.
Furthermore, thiocarboxylic acids and their thioester derivatives are crucial building blocks in synthetic organic chemistry, particularly in the field of peptide and protein synthesis. Modern ligation methods, which are essential for overcoming molecular weight barriers in solid-phase peptide synthesis, frequently utilize peptide C-terminal thiocarboxylic acids or thioesters thegoodscentscompany.comuni.lu. These compounds serve as activated carboxylic acids and acyl transfer agents, facilitating the formation of native peptide bonds under controlled conditions thegoodscentscompany.comuni.lu. The ability of thiocarboxylic acids to react with various nitrogen functional groups, such as organic azides, to form amides under mild conditions, further underscores their utility in complex synthetic schemes nih.gov.
The exploration of this compound, as a specific example of this class, contributes to the broader understanding of sulfur-containing organic compounds and their diverse applications in synthetic methodologies and the ongoing search for novel bioactive molecules.
Data Tables
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂OS |
| Molecular Weight | 132.227 g/mol chemsynthesis.com |
| Melting Point | Not available (n/a) chemsynthesis.com |
| Boiling Point | Not available (n/a) chemsynthesis.com |
| Density | Not available (n/a) chemsynthesis.com |
| Refractive Index | Not available (n/a) chemsynthesis.com |
| Common Tautomer | Thiol form (RC(O)SH) nih.gov |
Table 2: Acidity Comparison: Thiocarboxylic Acids vs. Carboxylic Acids
| Acid Type | Example Compound | pKa (approx.) | Reference |
| Thiocarboxylic Acid | Thiobenzoic Acid | 2.48 | nih.gov |
| Carboxylic Acid | Benzoic Acid | 4.20 | nih.gov |
| Thiocarboxylic Acid | Thioacetic Acid | 3.4 | nih.gov |
| Carboxylic Acid | Acetic Acid | 4.72 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7530-91-8 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
hexanethioic S-acid |
InChI |
InChI=1S/C6H12OS/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
YEUAOTZWAWUYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)S |
Origin of Product |
United States |
Synthetic Methodologies for Hexanethioic Acid and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes involve the immediate formation of the thiocarboxyl group from a starting material that closely resembles the final product's carbon skeleton.
Carboxylic Acid Precursor Transformations
One of the most common direct approaches for synthesizing hexanethioic acid involves the transformation of hexanoic acid (PubChem CID: 8892) or its derivatives. A primary method entails the reaction of an acyl halide, such as hexanoyl chloride (PubChem CID: 67340), with a sulfur nucleophile. For instance, hexanoyl chloride can react with hydrogen sulfide (B99878) (H₂S, PubChem CID: 402) or its salts like sodium hydrosulfide (B80085) (NaSH, PubChem CID: 28015) to directly yield this compound.
Alternatively, the thionation of carboxylic acids or their esters can be achieved using various thionating reagents. Lawesson's reagent (PubChem CID: 87949) and phosphorus pentasulfide (P₄S₁₀, PubChem CID: 14817) are prominent examples. These reagents facilitate the replacement of the carbonyl oxygen atom with a sulfur atom, thereby converting a carboxylic acid directly into a thiocarboxylic acid. chemeo.comthieme-connect.de
Thiol and Alkene Coupling Strategies
While direct synthesis of this compound from simple thiols and alkenes is less common, thiol-ene reactions are significant for synthesizing thiocarboxylic acid derivatives, particularly thioesters. Acyl thiol-ene (ATE) reactions, for example, involve the radical-mediated addition of thiocarboxylic acid derivatives to unsaturated systems, leading to the formation of thiolactones or other thioester products. organic-chemistry.orgresearchgate.netacs.org These thioesters, as derivatives of thiocarboxylic acids, can subsequently be hydrolyzed to yield the free this compound. This approach leverages the versatility of carbon-sulfur bond formation in the presence of alkenes.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering accelerated reaction rates and improved yields. For the synthesis of thiocarboxylic acids and their derivatives, microwave-assisted protocols have been successfully employed. For instance, the direct thioesterification of carboxylic acids with primary alkyl halides can be significantly enhanced under microwave heating conditions. echemi.comnih.govnih.gov This method, often utilizing reagents like N,N'-diphenylthiourea and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), allows for the efficient conversion of both aromatic and aliphatic carboxylic acids into their corresponding thioesters. echemi.comnih.govnih.gov Furthermore, the thionation of carboxylic acids with Lawesson's reagent to produce thioacids has been shown to proceed effectively under microwave irradiation, often without the need for solvents, offering advantages in terms of reaction speed and yield. chemeo.comthieme-connect.de
Indirect Synthetic Pathways
Indirect synthetic pathways typically involve multi-step sequences where the thiocarboxyl group is formed through intermediates that undergo subsequent transformations.
Ester Hydrolysis and Thiocarboxylation Approaches
A common indirect route to this compound involves the hydrolysis of its thioester derivatives. Thioesters, such as S-methyl hexanethioate (PubChem CID: 75515) or S-propyl hexanethioate (PubChem CID: 538678), can be synthesized through various methods and then cleaved to release the free thiocarboxylic acid. A notable example is the reaction of an alkyl halide, such as 1-bromohexane (B126081) (PubChem CID: 8101), with a thiocarboxylate salt like potassium thioacetate (B1230152) (PubChem CID: 4463282). This reaction forms an S-alkyl thioacetate, which can then be hydrolyzed to yield the desired this compound. Current time information in Bangalore, IN.
Thiocarboxylation approaches involve the introduction of a thiocarboxyl group. While the direct thiocarboxylation of alkyl Grignard reagents with carbon disulfide (CS₂, PubChem CID: 6348) typically yields dithiocarboxylic acids, related methodologies can be adapted for monothiocarboxylic acids. For example, the reaction of alkenes with carbonyl sulfide in the presence of dialkylaluminum chlorides can produce β,γ-unsaturated thiocarboxylic acids. thieme-connect.de
Advanced Functional Group Interconversions
Advanced functional group interconversions offer alternative routes to this compound and its derivatives by transforming other sulfur-containing or nitrogen-containing functional groups. One such method involves the conversion of nitriles to thioamides, which are derivatives of thiocarboxylic acids. Aliphatic and aromatic nitriles can react with phosphorus pentasulfide (PubChem CID: 14817) to afford thioamides in high yields. organic-chemistry.org While this directly yields a thioamide, further transformations or hydrolysis steps could lead to the corresponding thiocarboxylic acid. Additionally, carboxylic acids can be converted to N-urethane-protected α-amino/peptide thioacids using sodium sulfide (Na₂S) mediated by carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride). organic-chemistry.org This demonstrates a direct interconversion from a carboxylic acid to a thioacid derivative.
Green Chemistry Principles in this compound Synthesis
Green chemistry is a paradigm that seeks to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances, thereby reducing environmental impact and promoting sustainability. The twelve principles of green chemistry provide a framework for achieving these goals.
While specific "green" synthetic routes exclusively for this compound are not widely documented, the principles of green chemistry are universally applicable to the synthesis of thioic acids and their derivatives. Key principles relevant to this class of compounds include:
Prevention : Prioritizing the prevention of waste generation over treatment or cleanup. In thioic acid synthesis, this could involve designing reactions with high atom economy.
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. For instance, reactions that directly form the C-S bond with minimal byproducts would be preferred.
Less Hazardous Chemical Syntheses : Designing methods that use and generate substances with little or no toxicity. This would involve avoiding highly toxic reagents or solvents often associated with traditional sulfur chemistry.
Safer Solvents and Auxiliaries : Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or ensuring they are innocuous when used. Aqueous media or benign organic solvents would be preferred for thioic acid synthesis.
Catalysis : Utilizing catalytic reagents, which are superior to stoichiometric reagents due to their efficiency and reduced waste generation. Catalytic methods for C-S bond formation are continuously being developed.
Design for Energy Efficiency : Minimizing the energy requirements of chemical processes, ideally by conducting reactions at ambient temperature and pressure.
Applying these principles to thioic acid synthesis would involve exploring alternative reaction media, developing more efficient catalytic systems, and designing processes that reduce the number of synthetic steps and the generation of hazardous byproducts.
Stereoselective and Enantioselective Methodologies for Thioic Acid Derivatives
The controlled synthesis of chiral molecules, particularly those containing a stereodefined carbon-sulfur center, presents a unique challenge in organic chemistry due to the distinct reactivity of sulfur compounds compared to their oxygen or nitrogen analogues. Nevertheless, significant advancements have been made in developing stereoselective and enantioselective methodologies for thioic acid derivatives.
Enantioselective Addition Reactions : One notable approach involves the highly enantioselective addition of thioacetic acid to nitroalkenes, utilizing N-sulfinyl urea (B33335) organocatalysis. This method yields chiral 1,2-aminothiol derivatives with high enantioselectivities and is useful for preparing complex molecules, as demonstrated by the enantioselective synthesis of the antifungal drug sulconazole.
Biocatalytic Dynamic Kinetic Resolution (DKR) : Enzymatic methods, particularly biocatalytic dynamic kinetic resolution (DKR), have emerged as efficient routes to access enantioenriched α-thiocarboxylic acids from racemic nitrile precursors. A panel of nitrilase enzymes has been screened, with enzymes like Nit27 and Nit34 demonstrating the ability to catalyze the DKR of racemic α-thionitriles under mild conditions, yielding corresponding carboxylic acids with high conversions and good-to-excellent enantiomeric excess (ee). The in-situ production of ammonia (B1221849) during the biotransformation facilitates the racemization of nitrile enantiomers, enabling the DKR without external basic additives.
An example of DKR of α-thionitriles with Nit20 and Nit34 is shown in the table below, illustrating the high conversions and enantiomeric excesses achieved:
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Nit20 | α-thionitrile 8h | High | Good |
| Nit34 | α-thionitrile 8h | High | Excellent |
| Nit20 | α-thionitrile 8p | High | Good |
| Nit34 | α-thionitrile 8p | High | Excellent |
(Note: Specific numerical values for conversion and ee were described as "high", "good", "excellent" in the source. Exact values for each substrate were not provided in a concise format for direct table extraction.)
Stereoselective Thiol-Ene Photocoupling : A stereoselective method for synthesizing 1,2-cis-α-glycosyl thiols involves the photoinitiated radical-mediated addition of thioacetic acid to 2-substituted glycals, followed by selective S-deacetylation. This method is generally applicable and achieves full stereoselectivity, even overcoming the low reactivity of thioacetic acid by conducting the reaction in frozen state at -80 °C with UVA irradiation.
Stereoselective Formation of Phosphorothioic Acids : Stereocontrol at the phosphorus atom in phosphorothioic acids can be achieved through stereoselective amidation followed by thiylation. This methodology involves the intramolecular cleavage of a P-N bond by a sulfur nucleophile, leading to the formation of the phosphorothioic acid with retention of configuration.
Stereoselective Sulfa-Michael Addition : The diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been reported via a sulfa-Michael addition using cyclobutenes. In the presence of a chiral cinchona-based squaramide bifunctional acid-base catalyst, thio-cyclobutanes were obtained with high yields and excellent enantioselectivity (enantiomeric ratio up to 99.7:0.3).
These diverse methodologies highlight the ongoing efforts to develop precise and efficient routes for controlling stereochemistry in the synthesis of thioic acid derivatives, which are crucial for their applications in various fields, including pharmaceuticals and materials science.
Reaction Mechanisms and Reactivity Profiles of Hexanethioic Acid
Nucleophilic Acyl Substitution Mechanistic Studies
Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives, including thioesters. This reaction involves a nucleophile attacking the electrophilic carbonyl carbon, leading to the displacement of a leaving group masterorganicchemistry.comlibretexts.org. The mechanism typically proceeds through an addition-elimination pathway, forming a tetrahedral intermediate masterorganicchemistry.com. The stability of the leaving group is crucial, with weaker bases generally being better leaving groups libretexts.orgkhanacademy.org.
Thioesters, including those derived from hexanethioic acid, can be synthesized through various nucleophilic acyl substitution pathways. A common method involves the condensation of thiols with carboxylic acids in the presence of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) wikipedia.org. Another route is the reaction of acid chlorides with alkali metal salts of thiols wikipedia.org.
In biochemical contexts, thioester formation often involves the activation of a carboxylate. For instance, in the synthesis of fatty acyl-CoA, a carboxylate is first converted into an activated intermediate, such as an acyl-AMP, which is then attacked by the thiol sulfur of coenzyme A, expelling the AMP group to form the fatty acyl CoA thioester libretexts.orglibretexts.org.
Table 1: Common Thioester Formation Pathways
| Reactants | Conditions | Product Type | Mechanism Type |
| Carboxylic Acid + Thiol | Dehydrating agent (e.g., DCC) | Thioester | Condensation |
| Acid Chloride + Alkali Metal Thiolate | - | Thioester | Nucleophilic Acyl Substitution |
| Activated Carboxylate (e.g., Acyl-AMP) + Thiol | Enzymatic (e.g., Coenzyme A) | Thioester | Nucleophilic Acyl Substitution |
While this compound itself is a thiocarboxylic acid, its derivatives, particularly thioesters, can participate in reactions leading to amide formation. Amide bond formation typically involves the reaction of a carboxylic acid derivative with an amine nucleophile. Thioic acid amides, such as 2,3,4,5,6-Pentahydroxy-hexanethioic acid butylamide (CHEMBL96200), are known for their diverse biological activities ontosight.ai.
In general, amide formation from carboxylic acids can occur through various methods, including reactions with isocyanates, often catalyzed by phospholene oxides, which can yield amide products with high selectivity researchgate.netresearchgate.net. The mechanism typically involves a nucleophilic attack of the carboxylate onto the isocyanate, followed by cyclization and decarboxylation researchgate.net.
Thioester Formation Mechanisms
Radical Addition Reactions
This compound and its derivatives can participate in radical addition reactions, which involve the addition of a radical species to an unsaturated bond. These reactions are distinct from polar additions and often proceed via chain mechanisms libretexts.org.
Photocatalytic oxidative radical additions utilize light energy to generate radical species, which then undergo addition reactions. In these processes, a photocatalyst, often a metal complex or an organic dye, absorbs light and enters an excited state, enabling single-electron transfer (SET) reactions to generate radicals beilstein-journals.orgmdpi.comprinceton.edu.
For instance, alkyl radicals can be generated via photocatalytic deoxygenation of alcohols or from alkyl carboxylic acids. In the latter case, deprotonation of the acid yields a carboxylate species, which can then undergo single-electron oxidation and subsequent decarboxylation to afford the alkyl radical intermediate beilstein-journals.orgmdpi.com. These generated radicals can then add to various substrates, including imines and alkenes mdpi.comdiva-portal.orguni-regensburg.de.
Table 2: Photocatalytic Radical Generation from Carboxylic Acids
| Precursor Type | Activation Method | Radical Type | Key Step | Reference |
| Carboxylic Acid | Photocatalytic SET Oxidation | Alkyl Radical | Decarboxylation of carboxylate radical | mdpi.com |
| Alcohols (via Xanthates) | Visible-light photoredox conditions | Alkyl Radical | Homolytic cleavage of C-O bond | beilstein-journals.org |
Catalytic Transformations Involving this compound and Analogues
This compound and its thioester analogues are involved in various catalytic transformations, serving as reactants or intermediates. The reactivity of thioesters makes them valuable in organic synthesis, often acting as acyl donors libretexts.orglibretexts.org.
The Mukaiyama-Michael addition is a variant of the Michael reaction where a silyl (B83357) enol ether (or related nucleophile) is used as the nucleophile, typically catalyzed by a Lewis acid byjus.com. Organocatalysis has emerged as a powerful strategy for enantioselective Mukaiyama-Michael reactions, offering an alternative to metal catalysis princeton.educaltech.edumdpi.com.
In organocatalytic Mukaiyama-Michael additions, chiral organocatalysts, such as imidazolidinones, activate α,β-unsaturated aldehydes by forming iminium ions. These iminium ions are highly electrophilic and react with silyl ketene (B1206846) acetals, including those derived from thioesters, in a conjugate (1,4-) addition princeton.educaltech.educaltech.edu. The use of silyl ketene acetals derived from thioesters can allow for selective access to specific diastereomers of the 1,5-dicarbonyl products princeton.edu. The success of these reactions often depends on carefully balancing the acidity of co-catalysts to prevent hydrolysis of the silyl enol ether while ensuring sufficient iminium ion formation caltech.edu.
Table 3: Organocatalytic Mukaiyama-Michael Addition Characteristics
| Feature | Description |
| Nucleophile | Silyl enol ethers, including silyl ketene acetals derived from thioesters. |
| Electrophile | α,β-Unsaturated aldehydes, activated by organocatalyst. |
| Catalyst Type | Chiral organocatalysts (e.g., imidazolidinones) via LUMO-lowering activation (iminium ion catalysis). |
| Regioselectivity | Typically 1,4-addition (conjugate addition). |
| Stereocontrol | Enantioselective and diastereoselective control achieved through judicious catalyst and silyl ketene acetal (B89532) selection. |
| Advantages | Complementary to metal catalysis, allows access to both syn and anti diastereomers, avoids metal waste. |
Metal-Free Catalysis in C-S Bond Formation
The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, given the widespread presence of C-S motifs in natural products, pharmaceuticals, and functional materials. While transition metal-catalyzed C-S bond formation reactions have been extensively developed, there is a growing interest in visible-light-mediated and transition-metal-free approaches due to their milder reaction conditions, enhanced environmental friendliness, and often higher reactivity. sigmaaldrich.comnih.gov
Thiols and thiocarboxylic acids, including this compound, are key sulfur-containing building blocks in C-S bond formation. Metal-free strategies for C-S bond formation often leverage radical pathways or involve strong nucleophilic reagents. For instance, recent advancements in metal-free cross-coupling reactions have focused on C-C bond formation, but the underlying principles, such as photoinduced transformations and the use of strong nucleophiles, can be extended to C-S bond construction. nih.gov The inherent reactivity of the sulfur atom in thiocarboxylic acids makes them suitable candidates for participating in such metal-free catalytic systems, potentially acting as radical precursors or nucleophilic partners in various C-S bond-forming reactions.
Investigations into Electrophilic and Nucleophilic Character
This compound exhibits a dual character, acting as both an electrophile and a nucleophile, a common feature of compounds containing carbonyl groups. The electrophilic character primarily resides at the carbonyl carbon, which is electron-deficient and susceptible to nucleophilic attack. americanelements.comwikipedia.org
Conversely, the sulfur atom in this compound, particularly in its deprotonated thiolate form, displays significant nucleophilic character. Thiocarboxylic S-acids are notably more acidic than their carboxylic acid counterparts. For example, thioacetic acid has a pKa of approximately 3.33, compared to 4.76 for acetic acid, and thiobenzoic acid has a pKa of 2.48, versus 4.20 for benzoic acid. nih.govfishersci.com This enhanced acidity means that thiocarboxylic acids are more readily deprotonated, forming highly nucleophilic thiocarboxylate anions (RCOS⁻). nih.gov
The conjugate base, the thiocarboxylate ion, is a powerful nucleophile. This is exemplified by the use of thioacetate (B1230152) (the conjugate base of thioacetic acid) as a reagent for introducing thiol groups through the displacement of alkyl halides. fishersci.com In such reactions, the thiocarboxylate acts as a nucleophile, attacking an electrophilic carbon center, followed by hydrolysis to yield the desired thiol. fishersci.com Furthermore, thiocarboxylic acids can react with various nitrogen functional groups, such as organic azides and isocyanates, to form amides under mild conditions, a process that involves nucleophilic attack by the thiocarboxylic acid or its conjugate base. fishersci.comfishersci.ca
The following table compares the acidity of selected thiocarboxylic acids and their carboxylic acid analogs:
| Acid Type | Compound | pKa Value [Reference] |
| Thiocarboxylic Acid | Thioacetic Acid | 3.33 nih.govfishersci.com |
| Carboxylic Acid | Acetic Acid | 4.76 nih.govfishersci.com |
| Thiocarboxylic Acid | Thiobenzoic Acid | 2.48 nih.govfishersci.com |
| Carboxylic Acid | Benzoic Acid | 4.20 nih.govfishersci.com |
Tautomeric Equilibria and Their Mechanistic Implications in Thiocarboxylic S-Acids
Thiocarboxylic S-acids, including this compound, exist in a dynamic tautomeric equilibrium between two forms: the thiocarboxylic S-acid (RC(O)SH) and the thiocarboxylic O-acid (RC(S)OH) nih.govfishersci.com. These are sometimes referred to as "thiol form" and "thione form," respectively. fishersci.com
The equilibrium typically favors the thiocarboxylic S-acid tautomer, a preference attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-sulfur double bond (C=S). nih.gov This predominance of the S-acid form has been confirmed through spectroscopic techniques such as infrared (IR) spectroscopy and electron-diffraction studies. nih.gov
The tautomeric interconversion has significant mechanistic implications. Similar to keto-enol tautomerism in carbonyl compounds, where the enol form exhibits nucleophilic characteristics and the interconversion can be catalyzed by acids or bases, the thiol-thione tautomerism in thiocarboxylic acids influences their reactivity. uni.lu The ability of the thiocarboxylate group to exist in these two forms, and to potentially coordinate through either the sulfur or oxygen atom in metal complexes, highlights the versatility of these compounds in various chemical environments. For instance, studies on thiocarboxylate complexes with metals, such as Ga(III)-photoxenobactin E, have shown that the metal can coordinate through either the sulfur (thiol form) or oxygen (thione form) atoms, and the kinetics of this interconversion have been investigated using NMR spectroscopy. fishersci.ca This dynamic equilibrium contributes to the diverse reaction pathways available to this compound and other thiocarboxylic S-acids.
Spectroscopic Characterization and Advanced Analytical Techniques for Hexanethioic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
For hexanethioic acid, the ¹H NMR spectrum would exhibit distinct signals corresponding to the various proton environments within its structure. The chemical shifts, multiplicities, and integration values would be characteristic of an alkyl chain terminated by a thiocarboxylic acid group.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -COSH (Thiol proton) | ~2.0 - 4.0 | Broad singlet | 1H | Highly variable, can be broad due to exchange. Typically more deshielded than simple thiols. |
| α-CH₂ (next to -COSH) | ~2.2 - 2.6 | Triplet | 2H | Deshielded by the thiocarbonyl group. |
| β-CH₂ | ~1.5 - 1.8 | Multiplet | 2H | Typical aliphatic methylene (B1212753). |
| γ-CH₂, δ-CH₂ | ~1.2 - 1.5 | Multiplet | 4H | Characteristic of long aliphatic chains. |
| Terminal CH₃ | ~0.8 - 1.0 | Triplet | 3H | Upfield signal for the methyl group. |
The ¹³C NMR spectrum of this compound would provide insights into the carbon skeleton and the presence of the thiocarbonyl carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Thiocarbonyl Carbon (-COSH) | ~190 - 200 | Highly deshielded, characteristic of thiocarboxylic acids and thioesters. |
| α-CH₂ (next to -COSH) | ~30 - 40 | Deshielded by the thiocarbonyl group. |
| β-CH₂ | ~25 - 30 | Typical aliphatic methylene. |
| γ-CH₂, δ-CH₂ | ~20 - 25 | Characteristic of long aliphatic chains. |
| Terminal CH₃ | ~10 - 15 | Upfield signal for the methyl carbon. |
In scenarios where this compound might be present in complex mixtures, advanced NMR techniques become invaluable for its identification and quantification. One-dimensional (1D) ¹H NMR spectra can suffer from significant peak overlap, especially in biological samples or reaction monitoring, hindering accurate analysis. To overcome these limitations, two-dimensional (2D) NMR methods are employed. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spread the signals across a second chemical shift dimension, reducing overlap and enhancing metabolite identification. COSY experiments reveal scalar couplings between vicinal protons, while HSQC correlates directly bonded carbons and protons, and HMBC reveals correlations over two or three bonds, aiding in the assignment of quaternary carbons and establishing connectivity.
Diffusion-Ordered Spectroscopy (DOSY) is another front-line technique for analyzing intact mixtures, distinguishing compounds based on their diffusion properties, which are related to their hydrodynamic radii. This allows for the effective "separation" of spectra of different components in a mixture based on their molecular size, even with severe spectral overlap. Advanced data processing methods, including quantum chemical models and multi-way decompositions like PARAFAC, can further resolve complex NMR data sets, enabling quantitative analysis and kinetic information extraction even from severely overlapped spectra or those with low signal-to-noise ratios.
13C NMR Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Each functional group absorbs at a characteristic wavenumber range, allowing for its identification.
For this compound, key vibrational modes would include those associated with the thiocarbonyl (C=O) group, the thiol (S-H) group, and the aliphatic C-H bonds.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| -COSH | C=O stretch | ~1650 - 1700 | Strong absorption, typically lower than carboxylic acid C=O (1710-1740 cm⁻¹) due to sulfur's lower electronegativity and larger size. |
| -SH | S-H stretch | ~2550 - 2600 | Weak to medium intensity, sharp band. This is a key diagnostic peak for thiols and thioacids, appearing at lower wavenumbers than O-H stretches (3300-2500 cm⁻¹). |
| Alkyl C-H | C-H stretch (sp³) | ~2850 - 3000 | Multiple strong bands for methyl and methylene groups. |
| Alkyl C-H | C-H bend (scissoring) | ~1450 - 1470 | Medium to strong, characteristic of CH₂ groups. |
| Alkyl C-H | CH₃ symmetric bend | ~1370 - 1380 | Medium, characteristic of methyl groups. |
| C-S | C-S stretch | ~600 - 700 | Weak, broad absorption, often difficult to assign definitively due to overlap with other vibrations. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural elements. For this compound (C₆H₁₂OS), the molecular weight is approximately 132.22 g/mol , and the monoisotopic mass is 132.060886 g/mol epa.gov.
| Ion Type | Expected m/z Value | Notes |
|---|---|---|
| Molecular Ion (M⁺) | 132 | The highest m/z peak in the spectrum, corresponding to the intact molecule. |
| [M-SH]⁺ | ~99 | Loss of the thiol group (33 Da). |
| [M-COSH]⁺ | ~73 | Loss of the thiocarboxyl group (59 Da), representing the pentyl cation. |
| [CH₃(CH₂)₄]⁺ | ~71 | Pentyl carbocation, a common fragment from the alkyl chain. |
| [CH₃(CH₂)₃]⁺ | ~57 | Butyl carbocation. |
| [CH₃(CH₂)₂]⁺ | ~43 | Propyl carbocation. |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 132. Characteristic fragment ions would arise from the cleavage of bonds adjacent to the thiocarbonyl group and along the alkyl chain. Common fragmentation pathways for thiocarboxylic acids might include the loss of the SH radical or the entire COSH group, as well as typical alkane fragmentation patterns involving sequential losses of methylene units (CH₂) lookchem.comchemicalbook.com.
Computational and Theoretical Investigations of Hexanethioic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and properties of molecules aspbs.comwikipedia.org. DFT is a computational quantum mechanical modeling method used to study the electronic structure of many-body systems, including atoms and molecules wikipedia.org. It is popular in computational chemistry due to its balance of accuracy and computational cost, especially after refinements in modeling exchange and correlation interactions wikipedia.org.
For hexanethioic acid, DFT calculations can provide insights into its optimized geometry, vibrational frequencies, and thermochemical properties. These calculations are crucial for understanding the stability and preferred conformations of the molecule.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its chemical reactivity. Quantum chemical calculations can yield various reactivity descriptors that quantify a molecule's propensity to undergo certain chemical transformations researchgate.netnumberanalytics.comquantum-chem.pro.br. These descriptors are often derived from the electron density and molecular orbital energies.
Key reactivity descriptors that can be calculated for this compound include:
Ionization Potential (I): The energy required to remove an electron from the molecule, indicating its electron-donating ability. It is often approximated as the negative of the Highest Occupied Molecular Orbital (HOMO) energy researchgate.net.
Electron Affinity (A): The energy released when an electron is added to the molecule, indicating its electron-accepting ability. It is often approximated as the negative of the Lowest Unoccupied Molecular Orbital (LUMO) energy researchgate.net.
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons in a chemical bond. It can be calculated as the average of the ionization potential and electron affinity (χ = (I + A)/2) researchgate.net.
Chemical Hardness (η) and Softness (s): Hardness measures a molecule's resistance to deformation of its electron cloud, while softness is its inverse. These are related to the HOMO-LUMO gap (η = (I - A)/2; s = 1/2η) researchgate.net. A larger HOMO-LUMO gap generally indicates higher chemical stability and lower reactivity researchgate.netlibretexts.org.
Electrophilicity Index (ω) and Nucleophilicity Index (N): These descriptors quantify the electrophilic (electron-accepting) and nucleophilic (electron-donating) power of a molecule, respectively researchgate.netmdpi.com.
Fukui Functions: Local reactivity descriptors that indicate the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack numberanalytics.comquantum-chem.pro.brjmcs.org.mx.
While specific data tables for this compound's reactivity descriptors were not found in the search results, the methodology for obtaining them via DFT is well-established and applied to similar compounds researchgate.netresearchgate.netmdpi.comjmcs.org.mxphyschemres.org. For instance, studies on other organic acids and their derivatives utilize DFT to calculate these parameters to understand their chemical behavior and interactions jmcs.org.mxphyschemres.orgnih.gov.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, explains chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another libretexts.orgimperial.ac.ukufla.brwikipedia.org. The HOMO is the highest-energy molecular orbital containing electrons, while the LUMO is the lowest-energy molecular orbital that is unoccupied libretexts.org.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of a molecule's chemical stability and reactivity researchgate.netlibretexts.org. A smaller gap suggests higher reactivity, as it requires less energy for electrons to be excited or transferred libretexts.org. For this compound, the characteristics of its HOMO (likely associated with the thiol sulfur's lone pairs or the C=O pi bond) and LUMO (likely associated with the C=O pi-antibonding orbital) would determine its electron-donating and electron-accepting capabilities, respectively. This analysis is fundamental for predicting how this compound might interact with other molecules in chemical reactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time mdpi.comscientificarchives.com. These simulations provide insights into the conformational changes, stability, and interactions of molecules in various environments.
For this compound, classical molecular dynamics (MD) simulations could be used to explore its behavior in different phases (e.g., gas, liquid, or adsorbed on a surface). While direct studies on this compound were not found, MD simulations have been successfully applied to similar compounds like hexanoic acid to study their adsorption mechanisms and conformational dynamics on surfaces researchgate.net. MD simulations can reveal the kinetic behavior of molecular motion and how molecules bind and interact mdpi.com.
Steric Hindrance and Conformational Preferences
Molecular modeling and dynamics simulations are particularly valuable for investigating steric hindrance and conformational preferences fiveable.meunina.itsolubilityofthings.com. Steric hindrance refers to the repulsive forces between atoms or groups due to their physical size and spatial arrangement, significantly impacting molecular stability and reactivity fiveable.me. Molecules tend to adopt conformations that minimize these steric repulsions, leading to preferred geometries fiveable.mesolubilityofthings.com.
For this compound, with its flexible alkyl chain and the thiol group, MD simulations can help determine the most stable conformers in different environments (e.g., isolated, in solution, or interacting with a surface). The rotations around single bonds in the hexyl chain and the orientation of the -COSH group would be influenced by steric interactions. The minimization of steric strain often leads to staggered conformations in alkanes and specific preferred conformations in more complex molecules fiveable.mesolubilityofthings.com. Such simulations can quantify energy barriers for conformational changes and provide a dynamic view of molecular flexibility.
Retrobiosynthesis and Metabolic Pathway Prediction
Retrobiosynthesis is a computational approach used to design metabolic pathways by working backward from a target compound to readily available precursors within a host organism nih.govnih.gov. This method iteratively applies reversed enzyme-catalyzed reactions to identify feasible biosynthetic routes nih.gov. Metabolic pathway prediction and reconstruction are crucial for identifying novel drugs, drug targets, and for designing biomolecules with tailored properties mdpi.com.
For this compound, retrobiosynthesis could be applied to explore potential biological routes for its synthesis or degradation within a metabolic network. This involves using algorithms that search for pathways in metabolic hypergraphs, often coding compounds and reactions through "molecular signatures" to manage complexity nih.gov. The predicted pathways can then be ranked based on various criteria, such as the number of reactions involved, thermodynamic feasibility, or estimated enzyme activity and reaction efficiency nih.govmdpi.com. While specific retrobiosynthesis pathways for this compound were not detailed in the search results, the general methodology is well-established for exploring the metabolism of various compounds nih.govmdpi.comresearchgate.netbiorxiv.org.
Machine Learning and Artificial Intelligence in Spectroscopic Data Analysis
Machine learning (ML) and Artificial Intelligence (AI) are increasingly revolutionizing the analysis of spectroscopic data, enhancing accuracy, efficiency, and the scope of analyses mdpi.comresearchgate.netnih.govnih.govspectroscopyonline.com. Spectroscopic measurements, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, Near-Infrared (NIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, produce high-dimensional data rich in chemical information researchgate.netnih.govspectroscopyonline.com. AI and ML algorithms are used to optimally exploit this information, discover underlying chemical properties, and automate identification processes mdpi.comnih.gov.
For this compound, AI/ML techniques could be applied to:
Spectral Prediction and Simulation: AI algorithms can simulate chemical shifts and J-coupling values for NMR, or predict IR/Raman spectra, which can then be used as training datasets for further machine learning mdpi.com.
Structure Elucidation: By leveraging both experimental and simulated spectroscopic data, ML algorithms can enhance the interpretation of complex spectra and automate the identification of molecular structures mdpi.com. For instance, systems like DP4-AI process and interpret NMR data by matching DFT-calculated chemical shifts with experimental data for precise spectral assignments mdpi.com.
Data Processing and Peak Picking: AI techniques can automatically identify and quantify peaks in complex spectra, improving the accuracy and efficiency of data analysis mdpi.com.
Quantitative Analysis: ML models can be trained to predict properties or concentrations from spectroscopic data, as seen in applications for cereal product composition measurements using NIR spectroscopy or water quality monitoring using UV-Vis spectroscopyonline.com.
Explainable AI (XAI): XAI methods are being explored in spectroscopy to provide interpretable explanations for AI model predictions, often by identifying significant spectral bands nih.gov.
The integration of AI with spectroscopic methods allows for more dynamic analytical solutions, enabling the comparison of measured spectra to computer-generated spectra and extracting additional information beyond traditional database comparisons spectroscopyonline.com.
Advanced Research in Hexanethioic Acid Derivatives and Analogues
S-Alkyl Esters of Hexanethioic Acid
S-Heptyl Hexanethioate Research
Research into S-Heptyl Hexanethioate, a specific thioester derivative of this compound, has included its synthesis and characterization. This compound, identified by the molecular formula C9H18OS, has been synthesized through the reaction of hexanoic acid with 1-heptanethiol. During its characterization, an exact mass of 174.1078 was determined, corresponding to the calculated molecular weight of 174.1073 for C9H18OS guidetopharmacology.org. The synthesis procedure involved reacting hexanoic acid with nC7H15SH (1-heptanethiol) in a specific molar ratio, followed by purification via column chromatography guidetopharmacology.org.
Table 1: S-Heptyl Hexanethioate Synthesis Data
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Purification Method | Molecular Formula | Found Mass |
| Hexanoic Acid | 1-Heptanethiol | 1.0 eq. : 1.2 eq. | Column Chromatography | C9H18OS | 174.1078 |
Comparative Studies with Sulfur-Containing Analogues and Isosteres
Comparative studies between thioesters and their oxygen ester analogues reveal significant differences in their chemical properties, primarily due to the substitution of a sulfur atom for an oxygen atom in the ester linkage wikipedia.orguni.luthegoodscentscompany.comepa.gov. Thioesters generally exhibit distinct reactivity and stability profiles, which are crucial for their roles in various chemical and biochemical processes.
Reactivity and Stability: Thioesters are typically more reactive towards nucleophiles than oxygen esters wikipedia.orgthegoodscentscompany.comepa.gov. This enhanced reactivity is attributed to the lower electronegativity of sulfur compared to oxygen, which makes the carbonyl carbon of a thioester more electrophilic and the thiolate a better leaving group than an alkoxide wikipedia.orguni.lu. Conversely, thioesters are generally less stable than their oxygen counterparts due to the weaker carbon-sulfur (C-S) bond compared to the carbon-oxygen (C-O) bond in esters wikipedia.orguni.luthegoodscentscompany.com. This inherent instability makes thioesters more susceptible to hydrolysis and other degradation reactions wikipedia.orgthegoodscentscompany.com.
Table 2: Comparative Properties of Thioesters vs. Oxygen Esters
| Property | Thioesters | Oxygen Esters |
| Linking Atom | Sulfur (S) | Oxygen (O) |
| Reactivity to Nucleophiles | More reactive | Less reactive |
| Stability | Less stable (weaker C-S bond) | More stable (stronger C-O bond) |
| Susceptibility to Hydrolysis | More prone to hydrolysis | Less prone to hydrolysis |
| Leaving Group | Thiolate (better leaving group) | Alkoxide (poorer leaving group) |
Applications and Potential in Specialized Chemical Fields
Utility as Building Blocks in Complex Organic Synthesis
Hexanethioic acid S-propyl ester serves as a chemical intermediate in the synthesis of various organic compounds lookchem.com. This highlights its role as a versatile building block, enabling the construction of more intricate molecular structures. Furthermore, compounds featuring a this compound backbone, such as 2,3,4,5,6-Pentahydroxy-hexanethioic acid butylamide (CHEMBL96200), are recognized as thioic acid amides with potential applications in pharmaceuticals and biotechnology ontosight.ai. Research indicates that these thioic acid amides can inhibit specific enzymes and receptors, positioning them as promising lead compounds for drug development ontosight.ai. This suggests that the core this compound structure can be modified and incorporated into larger, biologically active molecules.
Role in Flavor Chemistry and Food Science Research
This compound derivatives are notable for their contributions to the sensory profiles of various food products and are utilized in the flavor and fragrance industries.
This compound S-propyl ester has been identified as a sulfur volatile compound in food matrices, such as Camembert cheese mdpi.com. Its presence, along with other sulfur-containing molecules, contributes to characteristic "sulfurous and garlic-like" and "mushroom-like" odor notes in these cheeses mdpi.com. The detection and analysis of such volatile compounds in food are often performed using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography–mass spectrometry (GC–MS) mdpi.compan.olsztyn.plnih.gov. Studies on X-ray irradiated surface-ripened cheeses have also revealed the presence of this compound S-propyl ester among the volatile profiles, indicating its relevance in understanding changes in food aroma under processing conditions mdpi.com.
Table 1: Examples of this compound Esters and Their Odor Characteristics
| Compound Name | PubChem CID | Odor Description | Source |
| S-Propyl hexanethioate | 538678 | Pungent, sulfurous, garlic-like, mushroom-like | lookchem.commdpi.com |
| S-Methyl hexanethioate | 75515 | Fruity, ethereal, green, tropical | |
| Allyl thiohexanoate | 156420-69-8 | Fruity, sulphureous | fao.org |
The formation of esters and methyl esters, including those derived from this compound, in food matrices like cheeses is linked to enzymatic processes. These compounds are produced through esterification reactions involving short-chain and medium-long-chain fatty acids with alcohols mdpi.com. The alcohols themselves are generated via lactose (B1674315) fermentation or amino acid metabolism during the fermentation process mdpi.com. Specifically, sulfur-containing molecules, such as this compound S-propyl ester, are formed through the reaction of free fatty acids with sulfhydryl groups, suggesting enzymatic pathways are involved in the generation of their precursors mdpi.com.
Analysis of Volatile Compounds in Food Matrices
Biochemical and Metabolic Research Investigations
This compound derivatives are recognized for their presence in biological systems and their involvement in metabolic processes.
This compound S-propyl ester is identified as a plant metabolite nih.gov. Similarly, S-methyl hexanethioate has been reported as a plant metabolite, specifically found in Humulus lupulus (hops) and Durio zibethinus (durian) foodb.canih.gov. This indicates their natural occurrence and potential roles within plant biochemistry.
This compound S-propyl ester is involved in crucial biological pathways, including lipid transport, lipid metabolism, and fatty acid metabolism foodb.cahmdb.ca. It is also associated with lipid peroxidation, a process involving the oxidative degradation of lipids foodb.cahmdb.ca. S-Methyl hexanethioate similarly participates in fatty acid and lipid metabolism pathways foodb.ca. Beyond its metabolic roles, S-methyl hexanethioate functions as an energy source and contributes to membrane stabilization within biological systems foodb.ca. The broader class of thioic acid amides, which can incorporate a this compound backbone, demonstrates diverse biological activities, including the inhibition of certain enzymes and receptors, highlighting their potential impact on biological pathways ontosight.ai.
Table 2: this compound Esters and Associated Biological Pathways
| Compound Name | PubChem CID | Associated Biological Pathways/Roles | Source |
| S-Propyl hexanethioate | 538678 | Lipid transport, lipid metabolism, fatty acid metabolism, lipid peroxidation, plant metabolite | nih.govfoodb.cahmdb.ca |
| S-Methyl hexanethioate | 75515 | Fatty acid metabolism, lipid metabolism, energy source, membrane stabilizer, plant metabolite | foodb.canih.gov |
Identification as Plant Metabolites
Exploratory Studies in Material Science and Polymer Chemistry
This compound, a compound characterized by its unique thiocarboxylic acid functional group (–COSH), has garnered attention in specialized areas of material science and polymer chemistry. Its distinct reactivity, differing from that of traditional carboxylic acids, presents opportunities for novel synthetic pathways and material modifications. Research in this domain has primarily explored its utility as a component in polymerization catalysts and as a precursor for the synthesis of specific polymers.
Role in Polymerization Catalyst Compositions: this compound has been identified as a constituent within advanced polymerization catalyst compositions. These compositions are employed in the copolymerization of conjugated diene compounds and olefins. Specifically, this compound has been listed alongside other thiocarboxylic acids, such as 2,2-dimethylbutanethioic acid, decanethioic acid, and thiobenzoic acid, as potential components in catalyst systems. These systems typically involve a rare earth element compound or its reaction product with a Lewis base epo.orggoogleapis.com. The inclusion of this compound in such formulations suggests its capacity to influence the kinetics of polymerization reactions or to modulate the properties of the resulting copolymers. For instance, these catalysts facilitate the production of copolymers from conjugated dienes, preferably those with 4 to 8 carbon atoms, and various other olefins epo.org.
Synthesis of Polyamides (Nylon-6): Beyond its role in catalyst systems, derivatives of this compound have been investigated as key intermediates in the non-isocyanate synthesis of polyamides, notably Nylon-6. Studies have demonstrated that heating 6-isocyanato or 6-isothiocyanato this compound trimethylsilyl (B98337) ester with alcohols or phenols at temperatures exceeding 200°C can yield Nylon-6, with reported molecular weights reaching up to 10,000 researchgate.netresearchgate.net. This method represents a significant advancement in polymer synthesis, showcasing how a modified this compound structure can serve as a crucial building block for the formation of a widely utilized polymer through a polycondensation mechanism researchgate.net.
Summary of Research Findings in Polymer Synthesis
| Application Area | Compound/Derivative | Role in Polymerization | Key Outcomes/Properties |
| Polymerization Catalysis | This compound | Component in catalyst compositions for copolymerization of conjugated dienes and olefins. epo.orggoogleapis.com | Potential to influence reaction kinetics or polymer properties. epo.orggoogleapis.com |
| Polyamide Synthesis (Nylon-6) | 6-isocyanato or 6-isothiocyanato this compound trimethylsilyl ester | Precursor for Nylon-6 synthesis via a non-isocyanate route. researchgate.netresearchgate.net | Produces Nylon-6 with molecular weights up to 10,000. researchgate.netresearchgate.net |
Q & A
Q. What are the standard synthetic routes for Hexanethioic acid and its derivatives, and how can purity be ensured?
this compound (C₉H₁₆OS) and its esters (e.g., S-2-propen-1-yl or S-decyl derivatives) are typically synthesized via nucleophilic substitution, where a thiol group replaces oxygen in a carboxylic acid precursor. Purity is ensured through iterative recrystallization or chromatography, followed by characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For novel compounds, elemental analysis and melting point determination are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
Q. What are the solubility properties and handling precautions for this compound derivatives?
this compound esters are generally lipophilic, soluble in organic solvents like dichloromethane or THF. Handling requires inert atmospheres (N₂/Ar) to prevent oxidation of the thioester group. Storage at –20°C in amber vials minimizes degradation .
Advanced Research Questions
Q. How do computational methods aid in understanding this compound’s reactivity?
Density Functional Theory (DFT) simulations model reaction pathways, such as thioester hydrolysis or nucleophilic attacks. For example, Fukui indices predict electrophilic sites, while Gibbs free energy calculations assess thermodynamic feasibility. Pairing computational data with experimental kinetics (e.g., Arrhenius plots) validates mechanistic hypotheses .
Q. What strategies resolve contradictory data in thioester vs. acid stability studies?
Discrepancies in stability (e.g., pH-dependent hydrolysis rates) may arise from solvent polarity or steric effects. Systematic control experiments under varying conditions (temperature, solvent, catalyst) isolate contributing factors. Statistical tools like ANOVA or multivariate regression quantify variable interactions .
Q. How to design experiments to study this compound’s role in organocatalysis?
Design a catalytic cycle using this compound as a thiol donor in Michael additions or acyl transfers. Monitor reaction progress via HPLC or GC-MS. Kinetic isotope effects (KIEs) or isotopic labeling (e.g., ³⁴S) trace bond formation/cleavage. Compare turnover frequencies (TOF) with traditional catalysts to assess efficacy .
Q. How does isotopic labeling help trace reaction pathways in this compound studies?
Isotopes like ¹³C or ³⁴S in the thioester group enable tracking via isotopic mass shifts in MS or NMR. For example, ³⁴S labeling in S-2-propen-1-yl derivatives clarifies whether sulfur participates in transition states during nucleophilic substitution .
Methodological Considerations
- Data Presentation : Raw spectral data (NMR, MS) should be included in supplementary materials, with processed data (e.g., coupling constants, integration ratios) in the main text. Use tables to compare experimental vs. computational bond lengths or reaction yields .
- Reproducibility : Detailed synthetic protocols (solvent volumes, reaction times) must accompany publications. For known compounds, cite prior synthesis methods; for new derivatives, provide full spectral assignments .
Key Challenges
- Structural Ambiguity : Thioester tautomerism (C=S vs. C-S) requires multi-technique validation (e.g., X-ray crystallography combined with NMR).
- Reactivity Contradictions : Conflicting stability data may stem from unaccounted variables (e.g., trace moisture in solvents), necessitating rigorous controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
